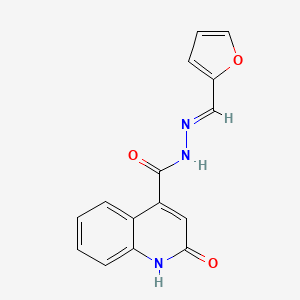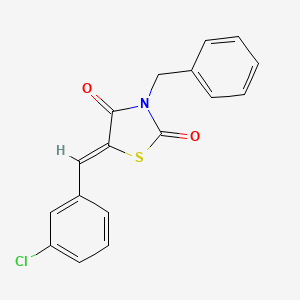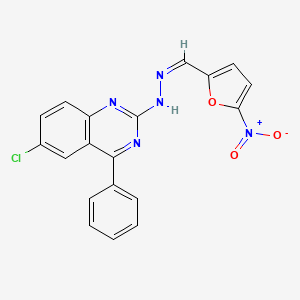
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Descripción general
Descripción
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide, commonly known as FQH, is a synthetic compound with potential applications in medicinal chemistry. This compound belongs to the class of hydrazide derivatives and has been found to exhibit promising biological activities, including antimicrobial, antitumor, and antiviral properties.
Aplicaciones Científicas De Investigación
Membrane Sensor Construction
This compound can be used as an excellent ionophore in the construction of a novel neodymium(III) poly(vinyl chloride) (PVC)-based membrane sensor . The sensor has a relatively fast response time, a considerable lifetime, and good selectivity towards neodymium(III) in comparison to a large number of lanthanide metal ions .
Antibacterial Activity
Furan derivatives, including this compound, have shown significant antibacterial activity . They have been found effective against various bacterial strains, making them potential candidates for the development of new antimicrobial drugs .
Cytotoxicity Profiling
The compound and its metal complexes have been studied for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data suggest that the ligand was more potent than the metal complexes .
Fluorescence Studies
The compound has been involved in fluorescence studies . These studies are crucial in understanding the photophysical properties of the compound, which can lead to the development of new photoactive materials .
Thermal Analysis
Thermal analysis of the compound and its complexes has been conducted . This analysis provides valuable information about the thermal stability of the compound and its complexes .
Catalytic Activity
The compound has shown catalytic activity in the Knoevenagel condensation reaction between furfural and acetylacetone . A conversion of 93.1% was achieved with 100% selectivity towards 3-(2-furylmethylene)-2,4-pentanedione (FMP) under solvent-free condition .
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-8-12(11-5-1-2-6-13(11)17-14)15(20)18-16-9-10-4-3-7-21-10/h1-9H,(H,17,19)(H,18,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBIDTOXOVGGMC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(4-fluorophenyl)ethylidene]hydrazonothiocarbamate](/img/structure/B3908999.png)
![1-(3,4-dimethoxyphenyl)ethanone O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B3909007.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909023.png)
![methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate](/img/structure/B3909027.png)
![N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3909029.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3909034.png)
![{1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B3909047.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909082.png)
![ethyl 4-({3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3909084.png)
![1H-indole-2,3-dione 3-[(6-chloro-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B3909089.png)
![(5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile](/img/structure/B3909099.png)